molecular formula C11H9BrN2O B2465782 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 1488861-78-4

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2465782
CAS No.: 1488861-78-4
M. Wt: 265.11
InChI Key: BWTODYDASFYZSN-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (CAS 1488861-78-4) is a brominated pyridin-2(1H)-one derivative with a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is part of the pyridin-2(1H)-one chemical class, which is a scaffold of significant interest in medicinal chemistry for the development of new bioactive molecules . Researchers utilize this brominated derivative as a key synthetic intermediate. The bromo substituent at the 5-position makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex, diversely substituted pyridin-2(1H)-one analogs . These analogs are central to structure-activity relationship (SAR) studies, particularly in the search for novel heteroaromatic compounds with potent analgesic properties, as some derivatives in this series have demonstrated promising anti-allodynic effects in preclinical models of inflammatory and neuropathic pain . The (pyridin-2-ylmethyl) group attached to the nitrogen atom is a structural feature also found in other specialized areas of research, such as the synthesis of functionalized porphyrins for materials science . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-5-11(15)14(7-9)8-10-3-1-2-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTODYDASFYZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly impacts molecular properties and bioactivity. Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent Similarity Score Applications/Notes
5-Bromo-1-methylpyridin-2(1H)-one 81971-39-3 C₆H₆BrNO 188.02 -CH₃ 0.70 Intermediate in drug synthesis
5-Bromo-1-ethylpyridin-2(1H)-one 63785-87-5 C₇H₈BrNO 202.05 -CH₂CH₃ 0.68 Building block for agrochemicals
5-Bromo-1-isopropylpyridin-2(1H)-one 851087-08-6 C₈H₁₀BrNO 216.08 -CH(CH₃)₂ N/A Used in organic synthesis
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 832735-61-2 C₆H₄BrF₂NO 224.00 -CHF₂ N/A Enhanced metabolic stability
Target Compound - C₁₁H₁₀BrN₂O 281.12 -CH₂(pyridin-2-yl) N/A Potential kinase inhibitor; improved solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl) enhance electrophilicity and metabolic stability .
  • Solubility : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to alkyl substituents due to hydrogen bonding .

Substituent Variations at the C3 Position

Modifications at C3 influence electronic properties and intermolecular interactions:

Compound Name CAS No. Molecular Formula Key Substituent Notes
3-Amino-5-bromopyridin-2(1H)-one 98786-86-8 C₅H₅BrN₂O -NH₂ Potential for hydrogen bonding
3-Amino-5-bromo-1-methylpyridin-2(1H)-one 910543-72-5 C₆H₇BrN₂O -NH₂, -CH₃ Dual functionalization for SAR studies
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 1227502-35-3 C₆H₆BrNO₂ -CH₂OH Enhanced solubility; prodrug potential
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one 1352152-46-5 C₆H₅BrFNO -F Improved metabolic stability

Key Observations :

  • Hydrogen Bonding: Amino (-NH₂) and hydroxymethyl (-CH₂OH) groups enhance solubility and target engagement .
  • Halogen Effects : Fluorine at C3 increases electronegativity and stability, while bromine at C5 maintains reactivity .

Biological Activity

5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, a pyridine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including anticancer and anti-fibrotic properties.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 1488861-78-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial indicators of its potency.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)45.69
HCT116 (Colon)50.12
A549 (Lung)48.34

These results indicate that the compound has a promising profile as a potential anticancer agent, particularly in inhibiting the proliferation of breast cancer cells.

Anti-fibrotic Activity

The anti-fibrotic properties of this compound were evaluated through various assays, including Picro-Sirius red staining and hydroxyproline assays. The findings suggest that this compound effectively reduces collagen deposition in hepatic stellate cells (HSC-T6), which is crucial for preventing liver fibrosis.

Table 2: Effects on Collagen Expression and Hydroxyproline Levels

TreatmentCollagen Expression (COL1A1)Hydroxyproline Content (µg/mL)
ControlHigh120
Compound TreatmentLow45

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the MAPK/JNK pathway.

Case Studies

A notable case study involved the administration of this compound in an in vivo model of breast cancer using MDA-MB-231 xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a therapeutic agent.

Q & A

Q. What methods validate target engagement in cellular models?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) to confirm compound-target binding. For DPP-4 inhibitors, measure incretin (GLP-1) levels in serum. Use CRISPR knockouts to confirm specificity .

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